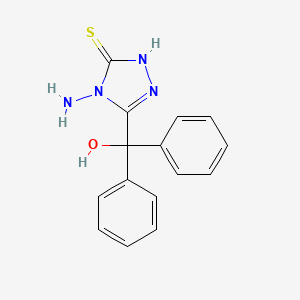

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol

Übersicht

Beschreibung

1,2,4-Triazole derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporate the structure of the 1,2,4-triazole ring, showing anticancer and anti-inflammatory activity . The 1,2,4-triazole ring is particularly known for its antifungal therapy .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . Microwave-assisted synthesis has been used for efficient and rapid synthesis .

Molecular Structure Analysis

The 1,2,4-triazole ring consists of three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .

Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives involve cyclization reactions and addition reactions with different aldehydes .

Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Applications

The 1,2,4-triazole derivatives, including our compound of interest, are well-known for their antifungal activities . They have been extensively investigated for their therapeutic applications as drugs . The mercapto- and thione-substituted 1,2,4-triazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as antifungal activities comparable to standard drugs .

Anticancer Activity

Some derivatives of 1,2,4-triazole have been reported to exhibit anticancer properties . The presence of the 1,2,4-triazole ring system has been associated with compounds showing anticancer activity, making them a subject of interest in the development of new cancer therapies .

Anti-HIV Agents

The 1,2,4-triazole moiety is a significant structure in the development of anti-HIV agents. Some heterocycles including the 1,2,4-triazole skeleton have been identified as powerful anti-HIV agents , highlighting the potential of our compound in this field .

Antioxidant Properties

Derivatives of 1,2,4-triazole, due to the presence of mercapto and thione groups, have been identified as antioxidant agents . These properties make them suitable for research into diseases where oxidative stress is a contributing factor .

Anticonvulsant and Antitumor Activities

The compound and its derivatives have been studied for their anticonvulsant and antitumor activities . This is particularly relevant for the development of new treatments for neurological disorders and certain types of cancer .

Chemical Intermediate for Synthesis

The compound serves as a versatile chemical intermediate in the synthesis of a variety of novel derivatives. Its reactivity under microwave irradiation has been utilized to create double-headed derivatives with enhanced biological activity .

Safety and Hazards

Zukünftige Richtungen

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are being researched for their antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Wirkmechanismus

Target of action

The compound belongs to the class of 1,2,4-triazoles, which are known to interact with a variety of biological targets. For example, some 1,2,4-triazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities . .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some 1,2,4-triazole derivatives are known to form chelate rings with metal ions, which could be one possible mode of action .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities reported for 1,2,4-triazole derivatives, it’s likely that multiple pathways could be involved .

Eigenschaften

IUPAC Name |

4-amino-3-[hydroxy(diphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c16-19-13(17-18-14(19)21)15(20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,20H,16H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBHZXKBLKXFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNC(=S)N3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

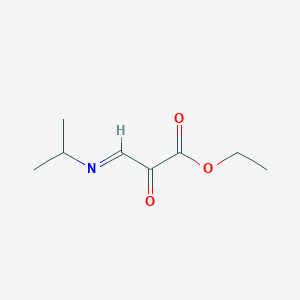

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)

![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)

![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)